2,3,4-Trifluoroaniline
Overview
Description
Synthesis Analysis
The synthesis of fluorinated amino acids, as described in the first paper, involves a multi-step process starting from a trifluoromethylated precursor. This process includes the formation of a chiral oxazoline, followed by oxidative rearrangement to a dihydro-2H-oxazinone, and subsequent hydrogenation and hydrolysis steps . Although this synthesis is specific to fluorinated amino acids, similar strategies could potentially be adapted for the synthesis of 2,3,4-Trifluoroaniline by starting with an appropriate trifluoromethylated precursor and modifying the functional groups accordingly.
Molecular Structure Analysis
The second paper provides a comprehensive analysis of the molecular structure of 3,4-difluoroaniline using both experimental techniques and theoretical calculations . While this molecule differs from 2,3,4-Trifluoroaniline by one fluorine atom, the methods used, such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with DFT calculations, could be applied to determine the molecular structure of 2,3,4-Trifluoroaniline. These techniques would help in understanding the electronic characteristics, vibrational spectra, and molecular geometry of the compound.
Chemical Reactions Analysis
The third paper discusses the synthesis of various biologically active compounds from 3,4-difluoroaniline, including local anesthetic derivatives . The reactions involve the interaction of difluoroaniline with chloroacetyl chloride and cyclopentenylation to introduce additional functional groups. This indicates that 2,3,4-Trifluoroaniline could also serve as a starting material for synthesizing a range of derivatives with potential biological activity, following similar reaction pathways.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 2,3,4-Trifluoroaniline, they do provide insights into the properties of related fluorinated compounds. For instance, the spectroscopic studies in the second paper reveal the impact of fluorine substitution on the physicochemical properties of aniline derivatives . The fourth paper discusses the polyfluorination of carbohydrates and its effects on their physical and biological properties . These studies suggest that the introduction of fluorine atoms can significantly alter the properties of organic molecules, which would also be true for 2,3,4-Trifluoroaniline.
Scientific Research Applications
Application 1: Aerobic Treatment of 2,3,4-Trifluoroaniline
- Summary of Application: This research focused on the effects of three seeding sources on treatment performances of 2,3,4-Trifluoroaniline (2,3,4-TFA) during start-up and shock, as well as the acclimated strategy .
- Methods of Application: After 246–323 days of acclimation in a stepwise feeding according to the inhibition degree, three sequencing batch reactors (SBRs) successfully achieved efficient removal, i.e., 300.00 mg/L of 2,3,4-TFA, with over 95.00% of degradation efficiency and 60.00–80.00% of defluorination rates .
- Results or Outcomes: The sludge obtained from the fluorizated hydrocarbon wastewater treatment plant (FHS) without prior exposure to fluoroaniline was determined to be optimal, based on the observed shortest start-up time of 246 days, the highest defluorination rate of 70.00–80.00%, the fastest recovery time of 7 days after shock, and the highest microbial diversity with nine dominant bacterial groups .
Application 2: Preparation of Diethyl 2-(2,3,4-Trifluoro)-Phenylaminomethylene Malonate
- Summary of Application: 2,3,4-Trifluoroaniline was used in the preparation of diethyl 2-(2,3,4-trifluoro)-phenylaminomethylene malonate .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The specific results or outcomes were not provided in the source .
Application 3: Synthesis of Liquid Crystal Compounds
- Summary of Application: 2,3,4-Trifluoroaniline is used as a raw material to synthesize multiple 2,3,4-trifluoro diphenylacetylene liquid crystal compounds .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The specific results or outcomes were not provided in the source .
Application 4: Pesticide Intermediate
- Summary of Application: The intermediate 2,3,4-trifluoronitrobenzene of 2,3,4-trifluoroaniline is well applied in the pesticide field .
- Methods of Application: By its derivative synthetic N-acyl group-N-(2,3,4-trifluoro-benzene amido) propionic acid ester compound, wheat hypochnus and melon gray mold have been reached to the prevention effect more than 70% .
- Results or Outcomes: The drug effect of individual compound is suitable with derosal .
Application 5: Synthesis of Comprecin
- Summary of Application: 2,3,4-Trifluoroaniline can be used for synthetic Comprecin as lomefloxacin, norfloxicin, levofloxacin, Ofloxacine USP 23 etc .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: This class medicine has hypotoxicity, duration of efficacy is long, side effect is little, making its application very extensive .
Application 6: Synthesis of 1-(2-Naphthyl)-3-(2,3,4-Trifluoroanilino)-1-Propanone
- Summary of Application: 2,3,4-Trifluoroaniline can be used in the synthesis of 1-(2-Naphthyl)-3-(2,3,4-Trifluoroanilino)-1-Propanone .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The specific results or outcomes were not provided in the source .
Application 7: Synthesis of 1-(4-Methoxyphenyl)-3-(2,3,4-Trifluoroanilino)-1-Propanone
- Summary of Application: 2,3,4-Trifluoroaniline can be used in the synthesis of 1-(4-Methoxyphenyl)-3-(2,3,4-Trifluoroanilino)-1-Propanone .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The specific results or outcomes were not provided in the source .
Safety And Hazards
properties
IUPAC Name |
2,3,4-trifluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDGNXCXTDDYBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959469 | |
Record name | 2,3,4-Trifluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluoroaniline | |
CAS RN |
3862-73-5 | |
Record name | 2,3,4-Trifluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3862-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2,3,4-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003862735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trifluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trifluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4-Trifluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.